molecular formula C5H11NOS B14004320 Ethylthiourethan CAS No. 998-98-1

Ethylthiourethan

Cat. No.: B14004320
CAS No.: 998-98-1
M. Wt: 133.21 g/mol
InChI Key: CMGLSTYFWSQNEC-UHFFFAOYSA-N
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Description

Ethylthiourethan, also known as ethyl thiocarbamate, is an organic compound with the chemical formula C3H7NOS. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by an ethyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylthiourethan can be synthesized through the reaction of ethylamine with carbon disulfide, followed by the addition of an alkylating agent. The general reaction is as follows:

CS2+C2H5NH2C2H5NHCSS+H+\text{CS}_2 + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_2\text{H}_5\text{NHCSS}^- + \text{H}^+ CS2​+C2​H5​NH2​→C2​H5​NHCSS−+H+

C2H5NHCSS+RXC2H5NHCSSR\text{C}_2\text{H}_5\text{NHCSS}^- + \text{R}X \rightarrow \text{C}_2\text{H}_5\text{NHCSS}\text{R} C2​H5​NHCSS−+RX→C2​H5​NHCSSR

where RX is an alkylating agent.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process typically involves the use of catalysts to accelerate the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethylthiourethan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to thiourea derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl^-, Br^-) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Various substituted thiourethans depending on the nucleophile used.

Scientific Research Applications

Ethylthiourethan has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of ethylthiourethan involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. The pathways involved include:

    Inhibition of enzyme activity: By binding to the active sites of enzymes, it can inhibit their catalytic activity.

    Disruption of cellular processes: It can interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Ethylthiourethan is similar to other thiourea derivatives, such as mthis compound and phenylthiourethan. it is unique due to its specific ethyl group, which imparts distinct chemical and physical properties.

List of Similar Compounds

    Mthis compound: Contains a methyl group instead of an ethyl group.

    Phenylthiourethan: Contains a phenyl group instead of an ethyl group.

    Thiourea: The parent compound without any alkyl or aryl substitution.

This compound stands out due to its specific applications and reactivity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

998-98-1

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

O-ethyl N-ethylcarbamothioate

InChI

InChI=1S/C5H11NOS/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H,6,8)

InChI Key

CMGLSTYFWSQNEC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)OCC

Origin of Product

United States

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